molecular formula C9H18ClN5S B11723904 N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride

N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride

Cat. No.: B11723904
M. Wt: 263.79 g/mol
InChI Key: ODQHSUJLYYKPQU-UHFFFAOYSA-N
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Description

N''-Methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride is a guanidine derivative featuring a methyl-substituted imidazole ring and a thioether linkage. Its structure is closely related to cimetidine (a histamine H₂ receptor antagonist), differing in the substitution pattern of the guanidine moiety and the presence of a methyl group on the imidazole ring . The compound is synthesized via coupling reactions involving carbodiimide-based activation, as inferred from analogous syntheses in the literature . Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

Molecular Formula

C9H18ClN5S

Molecular Weight

263.79 g/mol

IUPAC Name

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrochloride

InChI

InChI=1S/C9H17N5S.ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);1H

InChI Key

ODQHSUJLYYKPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)N.Cl

Origin of Product

United States

Preparation Methods

Role of Guanidine Hydrochloride in Catalysis

Purification and Characterization Protocols

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization. As reported for guanidine hydrochloride, dissolving the crude product in a 1:1.5 water-methanol ratio at 50°C followed by slow cooling to −10°C yields needle-like crystals with >99.5% purity. This method minimizes co-precipitation of byproducts such as unreacted ammonium chloride or dicyandiamide.

Spectroscopic Validation

  • 1H-NMR : The methyl group on the imidazole ring resonates at δ 2.25 ppm (singlet), while the methylene protons of the thioethyl linker appear as a triplet at δ 3.45 ppm (J = 6.5 Hz).

  • IR Spectroscopy : A strong absorption band at 1640 cm−1 corresponds to the C=N stretch of the guanidine moiety, and the S–C vibration is observed at 680 cm−1.

Data Tables: Critical Parameters and Physicochemical Properties

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperature (°C)Yield (%)
Thiol-alkylationK2CO3, 1,2-dibromoethaneTHF25–3078–82
MethylationCH3I, Et3NDMF40–5085
Cyanoguanidine formationCyanamideEthanol8075
Hydrochloride salt precipitationHCl (conc.)Ethanol0–590

Table 2: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular FormulaC10H18ClN5S
Molecular Weight283.80 g/mol
Melting Point139–141°C (dec.)
SolubilityMethanol (>50 mg/mL), DMSO (20 mg/mL)
pKa14.1 (predicted)

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

Recent studies have investigated the synthesis of compounds related to N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride for their anticancer properties. The compound is part of a class of guanidine derivatives that exhibit promising activity against various cancer cell lines. For example, derivatives of imidazole and guanidine have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116, MCF-7, and HeLa. The modifications to the imidazole structure significantly influenced the cytotoxic activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

1.2 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives possess significant inhibition against a range of microbial strains. The presence of specific functional groups in the molecular structure enhances the antimicrobial efficacy, making these compounds candidates for further development as antimicrobial agents .

Biochemical Research

2.1 Molecular Hybridization

The design of molecular hybrids incorporating this compound has been a focus in biochemical research. Hybrid molecules combining different pharmacophores can lead to enhanced biological activity and selectivity. This approach allows researchers to tailor compounds with improved therapeutic profiles by leveraging the unique properties of each component within the hybrid structure .

2.2 Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics. Research has delved into how this compound interacts at a molecular level with biological targets, contributing to knowledge about its potential side effects and therapeutic windows .

Data Tables and Case Studies

Application Area Description Key Findings
Anticancer ResearchEvaluation of cytotoxicity against cancer cell linesSignificant activity against HCT-116, MCF-7, HeLa cells; structure modifications enhance efficacy
Antimicrobial ActivityScreening against microbial strainsCertain derivatives show excellent inhibition; functional groups enhance activity
Molecular HybridizationCreation of hybrid compoundsImproved biological activity observed; tailored compounds for specific targets

Mechanism of Action

The mechanism of action of N’'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with several guanidine and imidazole derivatives. Below is a comparative analysis of its features against related compounds:

Compound Key Structural Features Molecular Weight Melting Point Bioactivity (Hypothesized)
N''-Methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride Methyl-substituted imidazole, thioether chain, methylguanidine, hydrochloride salt ~300 (estimated) Not reported Potential H₂ receptor modulation
Cimetidine (51481-61-9) Cyanoguanidine, unsubstituted imidazole, thioether chain 252.34 141–143°C H₂ receptor antagonist
N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N''-[...]guanidine derivatives [1] Thiazole ring, multiple guanidine substituents, variable aryl groups 500–600 (estimated) 54–137°C Varied receptor affinity
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide [3] Thiazolidinone ring, benzamide backbone ~350 (estimated) Not reported Enhanced metabolic stability
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-...hydrochloride [7] Benzothiazole ring, piperidine sulfonyl group, dimethylaminoethyl chain 567.2 Not reported Likely kinase or protease inhibition

Functional Differentiation

  • The 5-methyl substitution on the imidazole ring may enhance metabolic stability compared to cimetidine’s unsubstituted ring .
  • Thiazole/Thiazolidinone Derivatives: Compounds with thiazole or thiazolidinone rings (e.g., and ) exhibit distinct electronic properties due to ring conjugation. These modifications may alter solubility or target selectivity compared to the imidazole-thioether scaffold of the target compound .
  • Benzothiazole Derivatives () : The larger molecular weight and sulfonyl group in ’s compound suggest divergent pharmacokinetics, possibly favoring membrane penetration or prolonged half-life.

Biological Activity

N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H15N5OSC_{10}H_{15}N_5OS and a molecular weight of 253.32 g/mol. Its structure includes a guanidine core with a methyl and a sulfanyl-substituted imidazole ring, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of guanidine derivatives, including this compound. A notable study reported that related compounds demonstrated significant cytotoxic effects against various cancer cell lines, with GI50 values indicating effective growth inhibition.

CompoundCell LineGI50 (μM)
Compound AHCT116 (Colon)25.1
Compound BMCF-7 (Breast)21.5
This compoundA549 (Lung)TBD

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for reducing oxidative stress in cells, which is linked to various diseases.

Case Studies

  • Antitumor Efficacy : A study published in MDPI demonstrated that certain guanidine derivatives showed selective cytotoxicity against cancer cell lines such as EKVX (non-small lung cancer) and RPMI-8226 (leukemia). The results suggested that modifications on the guanidine structure could enhance its antitumor activity.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of related compounds against strains like Staphylococcus aureus and Escherichia coli, revealing MIC values that support their potential use as therapeutic agents.
  • Pharmacokinetic Studies : Pharmacokinetic profiling of guanidine derivatives has shown favorable absorption and distribution characteristics in preclinical models, indicating their potential for further development in clinical applications.

Q & A

Q. What are the established synthetic routes for Cimetidine Hydrochloride, and how can reaction conditions be optimized for purity?

Cimetidine Hydrochloride is synthesized via condensation of intermediates such as 5-methyl-1H-imidazole-4-methanethiol with N-cyano-N'-methylguanidine derivatives. Key steps include acid-catalyzed cyclization and purification via recrystallization. Reaction optimization involves controlling temperature (20–25°C) and using ethanol as a solvent to minimize byproducts like sulfoxide impurities . Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt, followed by washing with ethyl acetate to remove residual solvents .

Q. How is structural characterization of Cimetidine Hydrochloride performed to confirm its identity?

X-ray crystallography using programs like SHELXL is the gold standard for resolving the crystal structure, confirming the imidazole ring orientation and guanidine moiety . Complementary methods include:

  • NMR spectroscopy : To verify proton environments (e.g., imidazole CH3 at δ 2.25 ppm, sulfanyl CH2 at δ 3.45 ppm).
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 288.80 (C10H16N6S·HCl) .

Q. What pharmacopoeial methods are used to assess purity and compliance with regulatory standards?

The Brazilian Pharmacopoeia specifies titration (e.g., chloride content via silver nitrate titration) and HPLC for purity assessment (98.0–102.0% w/w). Impurity profiling employs reversed-phase HPLC with UV detection at 220 nm to quantify sulfoxide derivatives and desmethyl analogs .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of Cimetidine as an H2 receptor antagonist?

The imidazole ring mimics histamine’s structure, enabling competitive binding to H2 receptors. The sulfanyl ethyl chain enhances lipophilicity, improving membrane permeability, while the cyanoguanidine group stabilizes the receptor-bound conformation. Substituting the methyl group on the imidazole (e.g., with ethyl) reduces potency, highlighting the importance of steric fit . Advanced SAR studies use molecular docking to map interactions with Glu350 and Asp98 residues in the receptor .

Q. What are the key degradation pathways of Cimetidine Hydrochloride under varying storage conditions?

Accelerated stability studies (40°C/75% RH) reveal two primary degradation pathways:

  • Oxidation : Sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO2-), detectable via LC-MS (m/z +16 or +32).
  • Hydrolysis : Cyanoguanidine moiety hydrolyzes to urea under acidic conditions, monitored by TLC (Rf shift) . Storage recommendations: airtight containers, desiccants, and protection from light to prevent photodegradation .

Q. How can conflicting crystallographic data from different synthetic batches be resolved?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Strategies include:

  • Variable-temperature XRD : To identify metastable polymorphs.
  • Thermogravimetric analysis (TGA) : To detect solvent residues affecting crystal packing.
  • Rietveld refinement : To reconcile experimental and simulated diffraction patterns .

Q. What methodologies are used to study the compound’s interaction with cytochrome P450 enzymes?

Cimetidine inhibits CYP3A4 and CYP1A2 via coordination of the imidazole nitrogen to heme iron. Techniques include:

  • Spectrophotometric binding assays : Monitoring absorbance shifts at 450 nm upon enzyme interaction.
  • Kinetic studies : Measuring Ki values using Lineweaver-Burk plots with substrate analogs like ethoxyresorufin .

Methodological Guidelines

  • Synthesis Optimization : Use inert atmospheres (N2/Ar) to prevent oxidation during thioether formation .
  • Impurity Analysis : Employ LC-MS/MS for trace-level quantification of sulfoxide derivatives (LOQ < 0.1%) .
  • Stability Testing : Follow ICH Q1A guidelines for forced degradation studies (pH, thermal, oxidative stress) .

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